molecular formula C31H40F3N5O9 B12465351 (D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate

Cat. No.: B12465351
M. Wt: 683.7 g/mol
InChI Key: HUSIGOZNABTMKR-IIKZURRYSA-N
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Description

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate (DADLE) is a synthetic opioid peptide agonist with the sequence H-Tyr-D-Ala-Gly-Phe-D-Leu-OH, modified with D-amino acids at positions 2 and 5 to enhance enzymatic stability and receptor selectivity . The trifluoroacetate (TFA) salt form improves solubility and stability in aqueous solutions, making it suitable for in vitro and in vivo research . DADLE primarily targets delta-opioid receptors (δOR) but exhibits sub-nanomolar affinity for mu-opioid receptors (μOR) in heterologous expression systems .

DADLE has been extensively studied for its neuroprotective properties, including mitigating methamphetamine-induced dopamine transporter loss , enhancing survival of cultured fetal cells , and reversibly inhibiting neuronal transcription without compromising cell viability . It is also used in cardiac ischemia research, though its pharmacological overlap with endogenous enkephalins limits mechanistic specificity .

Properties

Molecular Formula

C31H40F3N5O9

Molecular Weight

683.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24-;/m1./s1

InChI Key

HUSIGOZNABTMKR-IIKZURRYSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Fmoc-Based Peptide Assembly

DADLE synthesis employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling. The peptide sequence Tyr-D-Ala-Gly-Phe-D-Leu is synthesized on a Wang resin or Rink amide resin .

Key Steps :

  • Resin Preparation : Fmoc-D-Leu Wang resin swelled in dimethylformamide (DMF) or dichloromethane (DCM).
  • Coupling Reactions : Activated Fmoc-amino acids (e.g., Fmoc-D-Ala-OBT, Fmoc-Gly-OPfp) are coupled using DIC (N,N'-diisopropylcarbodiimide) and Oxyma pure as coupling reagents.
  • Deprotection : Fmoc groups removed with 20% piperidine in DMF.

Table 1: Representative Coupling Conditions

Amino Acid Activating Agent Solvent Time (min)
D-Ala OBT (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) DMF 5–10
Gly OPfp (pentafluorophenyl ester) DMF 5–10
Phe OPfp DMF 5–10

Cleavage and Deprotection

TFA-Based Acidolysis

Peptide-resin bonds are cleaved with trifluoroacetic acid (TFA) cocktails containing scavengers to prevent side reactions (e.g., alkylation of Trp or Met).

Common Cleavage Mixtures :

Cocktail Composition Purpose
TFA/TIS 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O General deprotection
Reagent K 82.5% TFA, 5% phenol, 5% thioanisole, 2.5% EDT For Cys-containing peptides

Procedure :

  • Resin Washing : Resin washed with DMF, acetic acid, and DCM to remove residual solvents.
  • Cleavage : TFA cocktail (10–25 mL/g resin) applied for 1–6 hours at room temperature.
  • Precipitation : Peptide precipitated with cold ether, filtered, and lyophilized.

Purification and Characterization

Reversed-Phase HPLC

Crude peptides are purified via C18 reversed-phase HPLC with gradients of acetonitrile (ACN) and TFA.

Typical Conditions :

Parameter Value
Column LiChrospher RP-18 (4 × 260 mm)
Mobile Phase H₂O-ACN-TFA (70:30:0.1 → 30:70:0.1)
Flow Rate 1 mL/min
Detection 210 nm

Table 2: HPLC Purity of DADLE Analogs

Peptide Purity (%) Retention Time (min)
DADLE >95 14.6–18.3
[2,6-³H-Tyr¹]DADLE 98.2 14.6 (epimer A)

Isotopic Labeling for Radioligand Studies

Catalytic Tritiation

For radiolabeled DADLE (e.g., [2,6-³H-Tyr¹]DADLE), brominated precursors (e.g., [2,6-dibromo-Tyr¹]DADLE) undergo catalytic tritiation using Pd/C or PtO₂ catalysts.

Key Parameters :

Parameter Value
Catalyst 10% Pd/C
Solvent Ethanol
Temperature 0°C → RT
Specific Activity 1.61–5.43 TBq/mmol

Validation :

  • Hydrolysis : Aminopeptidase M cleaves Tyr-D-Ala bond to confirm label localization at Tyr¹.
  • Radio-HPLC : Analysis confirms exclusive tritium incorporation at targeted residues.

Epimer Resolution and Diastereomer Separation

HPLC-Based Separation

DADLE and its epimers (e.g., [D-Ala²,4,5-didehydro-D-Leu⁵]Leu-enkephalin) are resolved via chiral HPLC .

Resolution Protocol :

  • Column : p-Bondasphere C-18 |
  • Eluent : H₂O-ACN-TFA (67:33:0.1) |
  • Flow Rate : 11 mL/min |
  • Detection : 210 nm |

Table 3: Epimer Retention Times

Epimer Retention Time (min) Yield (%)
[D-Ala²,4,5-didehydro-L-Leu⁵] 6.6 38
[D-Ala²,4,5-didehydro-D-Leu⁵] 9.9 35

Stability and Metabolic Considerations

Plasma Stability

DADLE exhibits improved stability over Leu⁵-enkephalin due to reduced proteolytic cleavage at Gly³-Phe⁴.

Half-Life Comparison :

Peptide Half-Life (min)
Leu⁵-enkephalin <10
DADLE >20

Degradation Pathways :

  • Aminopeptidase N : Cleaves Tyr¹-Gly² bond.
  • Angiotensin-Converting Enzyme : Cleaves Gly³-Phe⁴ bond.

Applications and Bioactivity

Opioid Receptor Binding

DADLE binds δ-opioid receptors with high affinity, mitigating gentamicin-induced kidney injury and methamphetamine neurotoxicity.

Key Bioactivities :

Activity Mechanism
Nephroprotection Antagonizes oxidative stress in renal cells
Antiulcer Effects Modulates gastric acid secretion via δ-opioid receptors

Chemical Reactions Analysis

Tritiation and Isotopic Labeling

To study receptor binding, DADLE analogs were labeled with tritium at the Leu⁵ residue via catalytic hydrogenation of 4,5-didehydro-D-Leu precursors :

Parameter Value
Precursor[D-Ala²,4,5-didehydro-D-Leu⁵]Leu-enkephalin
CatalystPalladium black/H₂ (2 hours)
Specific Activity5.43 TBq mmol⁻¹
Tritium DistributionExclusively at Leu⁵ (confirmed via HPLC/RI)

Cleavage and Purification

The trifluoroacetate salt is generated during resin cleavage. Analytical HPLC (LiChrospher RP-18 column) with a mobile phase of water-MeCN-TFA (70:30:0.1) achieves baseline separation of diastereomers (tR = 6.6 min and 9.9 min) .

Stability and Degradation Studies

DADLE exhibits enhanced stability compared to native Leu-enkephalin due to:

  • Steric hindrance from D-amino acids at positions 2 and 5 .

  • Resistance to peptidases like aminopeptidase N and dipeptidyl peptidase III .

Comparative Reactivity with Analogues

Modifications to DADLE’s structure alter receptor affinity and metabolic stability :

Analog Modification δ/μ Selectivity Half-Life (in vitro)
DADLED-Ala², D-Leu⁵35.5:1>24 hours
[D-Ala²]deltorphin IIVal⁵→Ile⁵, Phe³→p-X-Phe³468:1~12 hours
Leu-enkephalinNative sequence45.7:1<5 minutes

Functional Assays and Receptor Interactions

DADLE’s δ-opioid selectivity is validated via:

  • GTPγS binding assays (IC₅₀ = 24 nM at MVD) .

  • cAMP inhibition in Rat-1 fibroblasts (EC₅₀ = 0.5 nM) .

Scientific Research Applications

[D-Ala2, D-Leu5]-Enkephalin, also known as DADLE, is a synthetic analog of the endogenous δ-opioid peptide enkephalin and is known for its metabolic stability . DADLE has a variety of applications in scientific research, particularly in the study of opioid receptors and their functions .

Scientific Research Applications

Immunocomplex Kinetic Assay
DADLE has been used in immunocomplex kinetic assays to determine the activation of p70s6k in cell clones and non-transfected parental Rat-1 fibroblasts .

Analgesic Effect Assessment
DADLE is utilized to assess the analgesic effects of compounds like WIN55,212-2 in mice .

Hibernation Induction
DADLE can induce hibernation in ground squirrels during the summer, a period when they do not normally hibernate .

Organ Preservation
In multiorgan block preparations, DADLE can prolong the survival time of organs such as the heart, lung, liver, spleen, and kidney, up to 46 hours. It also aids in the development of myocardial tolerance to ischemia .

Central Nervous System Protection
DADLE might have a tissue-protective role in the central nervous system. It can prevent and reverse methamphetamine (METH)-induced damage to dopaminergic terminals in the brain and prevent naltrexone-sensitive PC12 cell apoptosis in serum deprivation conditions, suggesting its essential role in the survival of neurons and organs .

Receptor Binding and Selectivity
DADLE is used to study the binding affinities of peptides to δORs and µ-opioid receptors (µORs) . It is also used to assess the potency of peptides in inhibiting cAMP signaling and recruiting β-arrestin 2 . DADLE has been shown to recruit β-arrestin 2 more efficaciously than Leu5-enkephalin at both δOR and µOR .

Cardiac and Cerebral Ischemia Studies
DADLE and its analogs are employed in studies related to cardiac and cerebral ischemia . Researchers have found that certain substitutions at the Phe4 position of Leu5-enkephalin can improve the affinity, potency, δOR selectivity, and stability of this endogenous opioid .

Mechanism of Action

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate exerts its effects by binding to delta-opioid receptors in the nervous system. This interaction activates intracellular signaling pathways that modulate pain perception and emotional responses. Key molecular targets include:

Comparison with Similar Compounds

Table 1: Comparative Receptor Affinity and Functional Effects

Compound Receptor Selectivity Key Pharmacological Findings References
DADLE δOR (primary), μOR (secondary) Inhibits neuronal transcription reversibly ; reverses methamphetamine toxicity ; age-dependent efficacy in MVN neurons .
DAMGO μOR-selective Enhances motor learning in rodents ; no central effects when administered orally due to rapid GI degradation .
DPLPE δOR-selective Inhibits MVN neurons similarly to DADLE but lacks age-dependent potency changes .
Leu-enkephalin δOR (endogenous) Rapid degradation in vivo; less stable than DADLE due to L-amino acids .
[D-Ala2,Ser(OBz)⁵]-Enk δOR (tissue-specific) 15,700x more potent than morphine in mouse vas deferens but only 1.34x in guinea-pig ileum .

Stability and Formulation

  • DADLE: Substitution of D-Ala2 and D-Leu5 confers resistance to peptidase degradation, allowing systemic administration . Buccal permeation studies using glyceryl monooleate formulations demonstrate enhanced delivery .
  • Leu-enkephalin: Endogenous peptide with minimal stability; inactive in oral administration .

Species and Tissue-Specific Responses

  • DADLE shows marked species differences. For example, its δOR affinity in guinea-pig brain homogenates is comparable to [D-Ala2,Ser(OBz)⁵]-Enkephalin, but the latter exhibits 10,000-fold higher potency in mouse vas deferens .

Limitations and Considerations

  • DADLE : Overlaps with μOR, complicating δOR-specific studies . The trifluoroacetate counterion may interfere with mass spectrometry or cell-based assays .
  • DAMGO : Unsuitable for oral administration due to instability .
  • Leu-enkephalin: Limited utility in vivo without structural modifications .

Biological Activity

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate, commonly referred to as DADLE, is a synthetic peptide that exhibits significant biological activity primarily as a delta-opioid receptor (DOPR) agonist. This compound has garnered attention for its potential therapeutic applications in pain management, neuroprotection, and various other physiological processes.

  • Molecular Formula : C₃₅H₅₁N₉O₈
  • Molecular Weight : Approximately 683.7 g/mol
  • Structure : DADLE is characterized by the incorporation of D-alanine and D-leucine at specific positions, enhancing its stability and biological activity compared to natural enkephalins.

DADLE acts primarily through the activation of delta-opioid receptors, which are G-protein coupled receptors involved in various physiological responses including pain modulation and neuroprotection. Upon binding to DOPR, DADLE initiates several intracellular signaling cascades:

  • Activation of AMPK : This pathway promotes autophagy and cell survival under stress conditions.
  • Reduction of Apoptosis : DADLE has been shown to reduce cell death induced by harmful agents such as gentamicin, indicating its nephroprotective properties.
  • Anti-inflammatory Effects : The compound exhibits properties that may mitigate inflammation, further supporting its therapeutic potential.

Biological Activity and Research Findings

Research has indicated that DADLE not only activates DOPR but also influences downstream signaling pathways that are crucial for cell survival. Below is a summary of key findings from various studies:

StudyFindings
DADLE effectively activates the delta-opioid receptor-AMPK-autophagy axis, providing neuroprotection in models of global ischemia.
Demonstrated significant anti-inflammatory effects and reduced cell death in nephrotoxic models.
Exhibited agonist properties at DOPR with potent activation of ERK1/2 phosphorylation, confirming its role in promoting cellular health.

Case Studies

  • Neuroprotective Effects :
    • In animal models of ischemic injury, DADLE administration led to improved outcomes by enhancing neuronal survival rates through the activation of protective signaling pathways.
  • Nephroprotective Effects :
    • A study highlighted that DADLE mitigated gentamicin-induced nephrotoxicity by reducing apoptosis and promoting cell viability in renal tissues.

Comparative Analysis with Similar Compounds

DADLE's unique structure and biological activity can be contrasted with other opioid peptides:

Compound NameStructure TypeOpioid Receptor AffinityUnique Features
[D-Pen2,D-Pen5]-EnkephalinSynthetic PeptideDelta-opioid receptorHigher selectivity towards delta receptors
Dynorphin AEndogenous PeptideKappa-opioid receptorInvolved in pain modulation and stress responses
(D-Ala2)-Leu-Enkephalin-ArgSynthetic PeptideDelta-opioid receptorCytoprotective properties against toxins

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the neuroprotective effects of (D-Ala²,D-Leu⁵)-Enkephalin (DADLE)?

  • Answer : DADLE’s neuroprotective effects are best studied using in vitro models like SH-SY5Y neuroblastoma cells or primary rat cortical neurons, where it inhibits hypoxia-induced injury . For in vivo applications, male Wistar rats (200–250 g) and C57BL/6 mice (18–22 g) are common models. Intravenous (5 mg/kg) or intraperitoneal (5 mg/kg) administration 15 minutes before ischemia-reperfusion (I-R) injury is effective for assessing hepatoprotection and serum transaminase (GPT/AST) reduction .

Q. How can researchers ensure the purity of (D-Ala²,D-Leu⁵)-Enkephalin Trifluoroacetate in peptide synthesis?

  • Answer : Residual trifluoroacetic acid (TFA) from synthesis must be quantified using validated methods such as HPLC or ion chromatography, adhering to pharmacopeial standards (NMT 0.25% TFA) . Storage at -20°C in airtight containers prevents degradation, as recommended for peptide stability .

Q. What methodological considerations are critical for distinguishing δ-opioid receptor (δOR) vs. μ-opioid receptor (μOR) activation by DADLE?

  • Answer : Use receptor-selective antagonists (e.g., naltrindole for δOR, CTAP for μOR) in competitive binding assays. DADLE exhibits partial μOR cross-reactivity, which can confound results; radioligand displacement studies in rat brain homogenates reveal its 6:4 δOR:μOR selectivity .

Advanced Research Questions

Q. How should researchers address contradictory data on DADLE’s efficacy in different cell types (e.g., hepatocytes vs. endothelial cells)?

  • Answer : Contradictions arise from cell-specific receptor expression and downstream signaling. For example, DADLE reduces MDA (malondialdehyde) in hepatocytes via δOR-mediated antioxidant pathways but lacks efficacy in rat liver sinusoidal endothelial cells due to absent receptor coupling . Validate receptor density via qPCR or flow cytometry before experimentation.

Q. What advanced techniques optimize DADLE delivery for central nervous system (CNS) studies?

  • Answer : Buccal permeation using glyceryl monooleate cubic phases enhances bioavailability, as demonstrated by LC-MS/MS quantification in rat brain tissue . Alternatively, bioorthogonal labeling with cyclopentadiene conjugates enables real-time tracking of DADLE transport in neurons .

Q. What mechanisms underlie DADLE’s long-term neuroprotection against sodium azide (NaN₃)-induced injury?

  • Answer : Prolonged DADLE exposure activates δOR-linked PI3K/Akt and ERK pathways, mitigating mitochondrial dysfunction. Transcriptional recovery in SH-SY5Y cells after 72-hour washout confirms reversible, non-cytotoxic modulation .

Q. How can species differences in DADLE’s receptor selectivity impact translational research?

  • Answer : Guinea pig brain homogenates show higher δOR affinity (84% δOR binding) compared to rats (64%), highlighting species-specific receptor conformations. Cross-validate findings using human-derived neuronal models or transgenic animals .

Data Analysis and Technical Challenges

Q. What analytical methods are recommended for quantifying DADLE in biological matrices?

  • Answer : LC-MS/MS with isotopically labeled internal standards provides high sensitivity (LOD < 1 ng/mL). For brain tissue, homogenize in acidic methanol to stabilize peptides, followed by solid-phase extraction .

Q. How do TFA counterions influence DADLE’s bioactivity and experimental reproducibility?

  • Answer : TFA can alter peptide solubility and receptor binding kinetics. Dialyze against acetic acid (0.1%) to replace TFA, ensuring consistent bioactivity across assays .

Experimental Design Tables

Parameter In Vitro Recommendations In Vivo Recommendations
Model System SH-SY5Y cells, primary rat neurons Wistar rats, C57BL/6 mice
Dosage 1–10 µM in serum-free media 5 mg/kg (IV or IP)
Endpoint Assays Transcriptional activity, MDA levels Serum GPT/AST, histopathology

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